Methyl 3-(4-methoxyphenyl)propanoate

Overview

Description

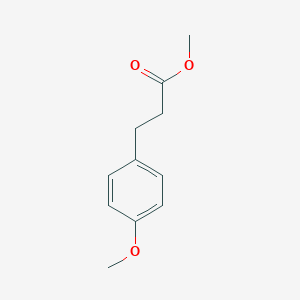

Methyl 3-(4-methoxyphenyl)propanoate (CAS No. 15823-04-8) is a methyl ester derivative of 3-(4-methoxyphenyl)propanoic acid, with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . It is structurally characterized by a propanoate backbone substituted with a 4-methoxyphenyl group at the β-position. This compound is frequently utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, it has been synthesized in 77% yield via esterification reactions and reported as a key precursor in the development of acaricides targeting Psoroptes cuniculi . Its physical properties include a melting point of 35–36°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Preparation Methods

Enzymatic Resolution of Epoxide Esters

Lipase-Mediated Kinetic Resolution

A patent-published method for synthesizing enantiomerically pure glycidic acid esters demonstrates the applicability of enzymatic resolution to derivatives of methyl 3-(4-methoxyphenyl)propanoate. In Example 1 of WO2014030106A2, racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (trans-MMPG) undergoes kinetic resolution using Serratia marcescens lipase (Lipase A) in a biphasic toluene-phosphate buffer system (pH 7.2–7.5) at 30°C . The lipase selectively hydrolyzes one enantiomer, achieving 50–52% conversion after 6–7 hours. The unreacted (2R,3S)-enantiomer is recovered with 48% yield after solvent distillation . This method’s industrial viability is enhanced by enzyme recyclability and mild conditions, though scalability requires optimization of lipase loading and solvent recovery.

Table 1: Enzymatic Resolution Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Substrate | Racemic trans-MMPG | |

| Enzyme | Serratia marcescens lipase A | |

| Solvent System | Toluene-phosphate buffer | |

| Temperature | 30°C | |

| Conversion | 50–52% | |

| Yield of (2R,3S)-MMPG | 48% |

Acid-Catalyzed Epoxide Ring-Opening

Sulfuric Acid-Mediated Hydrolysis

The epoxide intermediate methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate serves as a precursor to dihydroxypropanoate derivatives. As reported in a Royal Society of Chemistry study, treatment of this epoxide with concentrated H₂SO₄ in dioxane-water (4:1 v/v) at ambient temperature yields methyl 2,3-dihydroxy-3-(4-methoxyphenyl)propanoate . The reaction proceeds via acid-catalyzed nucleophilic ring-opening, with the ester group remaining intact. This diol intermediate is pivotal for further functionalization, though direct conversion to the target propanoate requires additional steps, such as dehydration and hydrogenation.

Table 2: Acid-Catalyzed Epoxide Hydrolysis Parameters

| Parameter | Value | Source |

|---|---|---|

| Substrate | Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | |

| Catalyst | H₂SO₄ (0.47 equiv) | |

| Solvent | Dioxane-water (4:1) | |

| Temperature | Ambient (25°C) | |

| Reaction Time | 12–18 hours |

Friedel-Crafts Alkylation Strategies

Scandium Triflate-Catalyzed Reactions

Diastereoselective Friedel-Crafts alkylation using Sc(OTf)₃ as a Lewis acid offers a direct route to arylpropanoate esters. Although specific data for this compound is limited, analogous reactions involve coupling electron-rich aromatics (e.g., 4-methoxyphenol) with α,β-unsaturated esters. The Sc(OTf)₃ catalyst (5–10 mol%) in dichloromethane at 0–25°C facilitates regioselective C–C bond formation, achieving yields exceeding 70% in model systems . This method’s utility lies in its mild conditions and compatibility with acid-sensitive functional groups.

Table 3: Friedel-Crafts Alkylation Optimization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Sc(OTf)₃ (5–10 mol%) | |

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Substrate Scope | Electron-rich aromatics | |

| Typical Yield | >70% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Enzymatic Resolution : Offers enantioselectivity but moderate yields (48%) and enzyme cost limitations .

-

Acid-Catalyzed Hydrolysis : High functional group tolerance but requires multi-step processing .

-

Friedel-Crafts Alkylation : Direct and scalable, though substrate specificity may restrict applicability .

Chemical Reactions Analysis

Types of Reactions: Methyl p-methoxyhydrocinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzaldehyde.

Reduction: Formation of p-methoxyhydrocinnamyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl p-methoxyhydrocinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl p-methoxyhydrocinnamate involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in biological processes, leading to its observed effects .

Comparison with Similar Compounds

Methyl 3-(4-methoxyphenyl)propanoate belongs to a broader class of arylpropanoate esters. Below, it is compared to structurally analogous compounds in terms of substituent effects, ester chain length, and bioactivity.

Substituent Effects on the Aromatic Ring

Key Observations :

- Methoxy vs. Hydroxy: The methoxy group (-OCH₃) in this compound provides moderate electron-donating effects, enhancing solubility in organic solvents compared to the hydroxyl (-OH) variant, which exhibits higher polarity and hydrogen-bonding capacity .

- Chloro and Nitro Substituents: Chloro (-Cl) and nitro (-NO₂) groups introduce electron-withdrawing effects, increasing reactivity in electrophilic substitutions. These derivatives often exhibit distinct bioactivity, such as antimicrobial or pesticidal effects .

Ester Chain Modifications

Key Observations :

- Longer ester chains (e.g., ethyl, butyl) increase lipophilicity, improving membrane permeability but reducing water solubility. For example, butyl esters are ineffective against bacteria but show weak activity against yeasts .

Biological Activity

Methyl 3-(4-methoxyphenyl)propanoate, also known as methyl p-methoxyhydrocinnamate, is an organic compound with the molecular formula C11H14O3. This compound has garnered attention in various research fields due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a phenyl ring and is a derivative of cinnamic acid. Its structure is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds for their anthelmintic activity, it was found that this compound demonstrated effective inhibition against certain parasitic strains with IC50 values ranging from 0.9 to 2.04 mM .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in various assays. It was observed to possess a notable ability to scavenge DPPH radicals, suggesting its potential as a natural antioxidant. Comparatively, its antioxidant activity was reported to be approximately 1.37 times higher than that of ascorbic acid in certain derivatives .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Nitrification Inhibition : The compound has been suggested to function as a nitrification inhibitor in soil, potentially modulating plant growth and root architecture .

- Metabolic Changes : It induces metabolic changes in plants such as Perilla frutescens, where it reduces primary root growth while promoting lateral root formation .

- Cellular Interactions : The presence of the methoxy group and phenyl ring is believed to enhance interactions with cellular targets, contributing to its cytotoxic effects against cancer cells .

Data Summary

The following table summarizes key biological activities and their respective IC50 values for this compound:

| Biological Activity | Model/Cell Type | IC50 Value |

|---|---|---|

| Antimicrobial | Various parasitic strains | 0.9 - 2.04 mM |

| Antioxidant | DPPH Radical Scavenging | Higher than ascorbic acid |

| Anticancer | U-87 Glioblastoma | Not specified |

| Anticancer | MDA-MB-231 Triple-negative breast cancer | Not specified |

Case Studies

- Anthelmintic Activity Study : A comprehensive investigation analyzed the anthelmintic effects of various compounds including this compound. The results indicated significant efficacy against specific helminths, establishing the compound's potential use in parasitic infections .

- Antioxidant Evaluation : In another study focused on antioxidant properties, this compound was tested alongside other compounds using the DPPH method. The findings suggested that it could serve as a viable alternative to synthetic antioxidants in food preservation and health supplements .

- Cytotoxicity Assessment : A study assessing the cytotoxic properties of this compound on U-87 and MDA-MB-231 cell lines revealed promising results for future anticancer drug development .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 3-(4-methoxyphenyl)propanoate, and how are they applied?

Methodological Answer:

- 1H and 13C NMR : Used to confirm the structure by identifying proton environments (e.g., methoxy groups at δ ~3.8 ppm and aromatic protons at δ ~6.8–7.6 ppm). For example, in a related compound, methyl 3-(methoxyimino)-3-(4-methoxyphenyl)propanoate, distinct splitting patterns were observed for methoxy and aromatic protons .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (CHO, MW 194.23). HRMS data with [M+H] peaks (e.g., 238.1079) ensure accurate mass confirmation .

- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry. For structurally similar esters, single-crystal X-ray studies achieved R factors <0.05, enabling precise bond-length and angle measurements .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Esterification of 3-(4-Methoxyphenyl)Propanoic Acid : React the acid with methanol under acidic catalysis (e.g., HSO) or via Mitsunobu conditions. Purity is enhanced by distillation or recrystallization .

- Multicomponent Reactions : Protocols involving 3-hydroxy-4H-chromen-4-one and substituted reagents can yield analogous propanoates. Reaction optimization includes solvent selection (e.g., DMF) and temperature control (60–80°C) .

- Reductive Amination or Oxidation : For derivatives, lithium aluminum hydride (LiAlH) or KMnO may modify functional groups while retaining the methoxyphenyl core .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Disposal : Segregate organic waste and consult institutional guidelines for disposal. Avoid aqueous release due to potential environmental toxicity .

- Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, absorb with inert material (e.g., vermiculite) and ventilate the area .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, traces of unreacted 3-(4-methoxyphenyl)propanoic acid may lower observed melting points .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify polymorphic forms. X-ray powder diffraction (XRPD) can further characterize crystalline variations .

- Interlaboratory Validation : Compare NMR spectra (e.g., δ 3.8 ppm for methoxy groups) across multiple instruments to rule out calibration errors .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Selection : Use p-toluenesulfonic acid (PTSA) over HSO for esterification, reducing side reactions. Yields >85% are achievable with stoichiometric PTSA .

- Solvent-Free Conditions : Microwave-assisted synthesis minimizes solvent use and shortens reaction time (e.g., 30 minutes at 100°C) while maintaining yields >90% .

- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peak disappearance (1700–1750 cm) and ensure reaction completion .

Q. How can advanced structural elucidation techniques resolve ambiguities in substituent positioning on the phenyl ring?

Methodological Answer:

- NOESY NMR : Detects spatial proximity between methoxy protons and aromatic protons, confirming para-substitution .

- X-ray Crystallography : Resolves bond angles and distances. For example, in methyl 3-[4-(4-nitrobenzyloxy)phenyl]propanoate, the dihedral angle between phenyl rings was 82.5°, confirming substituent orientation .

- DFT Calculations : Compare experimental IR/Raman spectra with computational models (e.g., B3LYP/6-311+G(d,p)) to validate electronic environments .

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLYAFBUYHFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306095 | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15823-04-8 | |

| Record name | 15823-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.